molecular formula C13H30IN B1199620 Methyltributylammonium iodide CAS No. 3085-79-8

Methyltributylammonium iodide

Cat. No.: B1199620
CAS No.: 3085-79-8
M. Wt: 327.29 g/mol
InChI Key: DXJLCRNXYNRGRA-UHFFFAOYSA-M
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Description

Methyltributylammonium iodide is a quaternary ammonium salt with the chemical formula C13H30IN. It is primarily used as a phase transfer catalyst in various chemical reactions. This compound is known for its ability to facilitate the transfer of reactants between different phases, such as from an aqueous phase to an organic phase, thereby enhancing the reaction rate and yield .

Scientific Research Applications

Methyltributylammonium iodide has a wide range of applications in scientific research:

Safety and Hazards

Safety data sheets suggest that methyltributylammonium iodide should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Methyltributylammonium iodide, like other halide perovskites, has excellent optical and electrical properties and can be easily processed via low-cost solution-based techniques like blade-coating and inkjet printing. This makes it promising for various optoelectronic applications .

Biochemical Analysis

Biochemical Properties

Methyltributylammonium iodide plays a significant role in biochemical reactions, particularly as a phase-transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby enhancing the efficiency of reactions. This compound interacts with various enzymes and proteins, including those involved in nucleophilic substitution reactions. The nature of these interactions often involves the stabilization of transition states and the facilitation of nucleophilic attacks .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of ion channels and transporters, leading to changes in cellular ion homeostasis. Additionally, this compound has been observed to impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, it may inhibit certain enzymes by competing with natural substrates for binding sites. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular processes and functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage level marks the onset of toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the synthesis and degradation of key metabolites, thereby affecting overall metabolic homeostasis. The compound’s interaction with metabolic enzymes can lead to changes in the rate of metabolic reactions and the accumulation of specific metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its interaction with membrane transporters can affect its distribution within different tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The compound’s localization within subcellular structures, such as the nucleus, mitochondria, or endoplasmic reticulum, can impact its biochemical interactions and effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyltributylammonium iodide can be synthesized through the quaternization of tributylamine with methyl iodide. The reaction typically involves the following steps:

    Reactants: Tributylamine and methyl iodide.

    Solvent: An aprotic solvent such as acetonitrile or dichloromethane.

    Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent any side reactions.

    Purification: The product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Methyltributylammonium iodide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants used. For example, in a nucleophilic substitution reaction with an alkyl halide, the product would be a new quaternary ammonium salt .

Mechanism of Action

The mechanism by which methyltributylammonium iodide exerts its effects involves its role as a phase transfer catalyst. It facilitates the transfer of reactants between different phases by forming a complex with the reactant in one phase and transferring it to the other phase where the reaction occurs. This process enhances the reaction rate and yield by increasing the availability of reactants at the interface of the two phases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyltributylammonium iodide is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobicity and hydrophilicity. This balance enhances its effectiveness as a phase transfer catalyst compared to other quaternary ammonium salts .

Properties

IUPAC Name

tributyl(methyl)azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30N.HI/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;/h5-13H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJLCRNXYNRGRA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](C)(CCCC)CCCC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H30IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

32680-30-1 (hydroxide), 56375-79-2 (chloride)
Record name Tri-n-butylmethylammonium
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DSSTOX Substance ID

DTXSID8091534
Record name Methyltributylammonium iodide
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Molecular Weight

327.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3085-79-8
Record name 1-Butanaminium, N,N-dibutyl-N-methyl-, iodide (1:1)
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Record name Tri-n-butylmethylammonium
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Record name 3085-79-8
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Record name Methyltributylammonium iodide
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Record name Tributylmethylammonium iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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